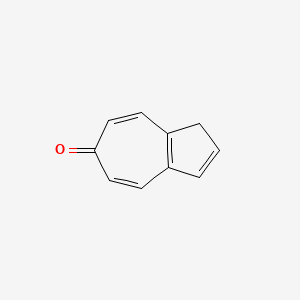
Azulen-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulen-6(1H)-one is a heterocyclic compound with a unique structure that features a seven-membered ring fused to a five-membered ring This compound is part of the azulene family, known for their deep blue color and aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azulen-6(1H)-one can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, which utilizes organotin reagents of azulenes . This method provides easy access to poly(azulen-6-yl)benzene derivatives . Another method involves the migratory rearrangement of spirocycles, which leads to the construction of structurally rigid Azulen-6(1H)-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions: Azulen-6(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for diverse reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Stille cross-coupling reaction employs organotin reagents , while other reactions may use different catalysts and solvents to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the Stille cross-coupling reaction produces poly(azulen-6-yl)benzene derivatives , while other reactions may yield different substituted azulene compounds.
Scientific Research Applications
Azulen-6(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, its unique structure and reactivity make it a valuable tool for studying biochemical pathways and interactions. In medicine, this compound derivatives have shown potential as therapeutic agents due to their biological activity . Additionally, in industry, this compound is used in the development of advanced materials and dyes .
Mechanism of Action
The mechanism of action of Azulen-6(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Azulen-6(1H)-one include other azulene derivatives such as azulen-2-ylmethylene(triphenyl)phosphorane and 1H,2H,3H-cyclopenta[a]azulen-6-ylmethane .
Uniqueness: this compound stands out due to its specific structural features and reactivity. Its seven-membered ring fused to a five-membered ring provides unique chemical properties that differentiate it from other azulene derivatives. This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
63752-83-0 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1H-azulen-6-one |
InChI |
InChI=1S/C10H8O/c11-10-6-4-8-2-1-3-9(8)5-7-10/h1-2,4-7H,3H2 |
InChI Key |
XSMSTQSVQQXTED-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



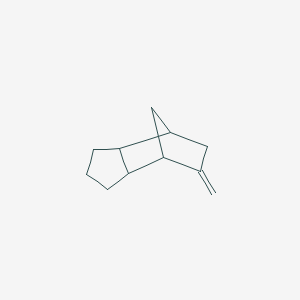
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
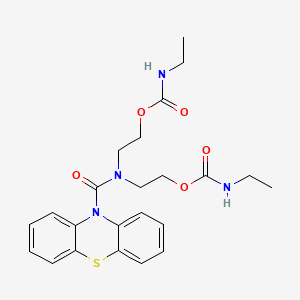
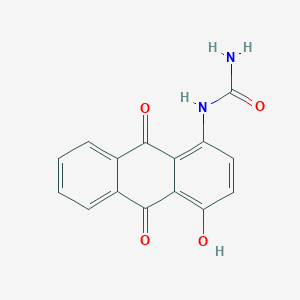
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
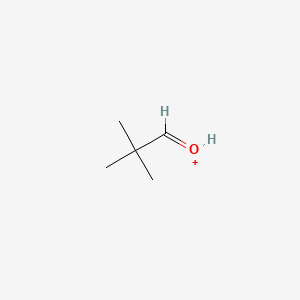
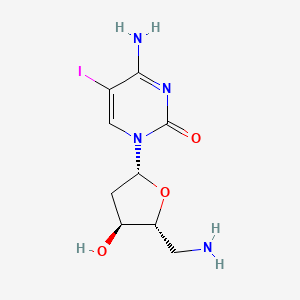
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

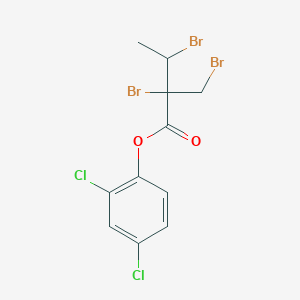


![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
